molecular formula C7H6N4O3 B1437648 [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid CAS No. 36855-12-6

[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B1437648
CAS No.: 36855-12-6
M. Wt: 194.15 g/mol
InChI Key: UFBBQMVELHQQJM-UHFFFAOYSA-N
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Description

[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid is a heterocyclic compound that features both a furan ring and a tetrazole ring

Scientific Research Applications

Chemistry

In chemistry, [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new medications.

Industry

In the industrial sector, this compound is used in the synthesis of polymers, dyes, and other materials. Its unique properties make it valuable for creating advanced materials with specific functionalities.

Biochemical Analysis

Biochemical Properties

[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form specific binding interactions with enzymes, potentially inhibiting or activating their catalytic functions. For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, the compound can modulate pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their functions. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. The compound may affect the levels of specific metabolites, leading to changes in cellular energy production and biosynthetic processes. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells. Its localization and accumulation in specific tissues can influence its overall effects on cellular function and metabolism. Understanding these transport mechanisms is critical for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylacetic acid with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The reaction conditions often require elevated temperatures and may involve solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: Both the furan and tetrazole rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while substitution reactions can produce a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Furylacetic acid: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.

    Tetrazole derivatives: Compounds like 5-aminotetrazole share the tetrazole ring but lack the furan ring, affecting their overall properties.

Uniqueness

[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid is unique due to the presence of both furan and tetrazole rings. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.

Properties

IUPAC Name

2-[5-(furan-2-yl)tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-6(13)4-11-9-7(8-10-11)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBBQMVELHQQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275065
Record name 5-(2-Furanyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36855-12-6
Record name 5-(2-Furanyl)-2H-tetrazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36855-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Furanyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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